[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride
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Overview
Description
[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride: is a chemical compound with the molecular formula C13H19BrClN and a molecular weight of 304.66 g/mol It is known for its unique structure, which includes a bromophenyl group attached to a cyclohexylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- [1-(2-Chlorophenyl)cyclohexyl]methanamine hydrochloride
- [1-(2-Fluorophenyl)cyclohexyl]methanamine hydrochloride
- [1-(2-Iodophenyl)cyclohexyl]methanamine hydrochloride
Comparison: Compared to its analogs, [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride exhibits unique reactivity due to the presence of the bromine atom. This influences its chemical behavior, making it more suitable for certain reactions and applications. The bromine atom also affects the compound’s biological activity, potentially enhancing its binding affinity to specific targets .
Properties
IUPAC Name |
[1-(2-bromophenyl)cyclohexyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYFRULDUXGKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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